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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

Technical Support Center: PF-05089771 Tosylate

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with PF-
05089771 tosylate. The information is presented in a question-and-answer format to directly
address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of PF-05089771 tosylate?

Al: PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel
NaV1.7.[1][2] It functions in a state-dependent manner, preferentially binding to the voltage-
sensor domain (VSD) of domain IV of the channel.[3] This interaction stabilizes the channel in a
non-conducting conformation, thereby blocking the initiation and propagation of action
potentials in nociceptive neurons.[3][4][5]

Q2: What is the selectivity profile of PF-050897717?

A2: PF-05089771 exhibits high selectivity for NaV1.7 over other sodium channel subtypes.[6]
[7] It is significantly more potent against NaV1.7 than against NaV1.1, Nav1.2, NaV1.3,
NaV1l.4, NaVv1.5, NaV1.6, and NaV1.8.[6] The compound has also been shown to be selective
over a broad panel of other ion channels, receptors, enzymes, and transporters.[7]
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Q3: What are the known clinical applications and limitations of PF-05089771?

A3: PF-05089771 has been investigated in clinical trials for various pain conditions, including
painful diabetic peripheral neuropathy and pain following wisdom tooth extraction.[6][8][9]
However, the clinical trial results have generally shown modest or no significant analgesic
effects compared to placebo or active comparators like pregabalin.[9][10][11] Consequently,
further development for broad analgesic applications has been re-evaluated.[6]

Troubleshooting Guides

Problem 1: Inconsistent or weaker than expected in vitro results.

e Question: | am observing lower than expected potency (higher IC50) of PF-05089771 in my
cellular assays. What could be the reason?

e Answer:

o Voltage Protocol: The inhibitory effect of PF-05089771 is state-dependent, showing higher
potency on channels in a depolarized or inactivated state.[3][12] Ensure your
electrophysiology protocol includes appropriate pre-pulse conditioning to favor these
states.

o Species Difference: PF-05089771 exhibits species-specific potency. For instance, its IC50
for rat NaV1.7 is significantly higher than for human or mouse NaV1.7.[1][7] Verify the
species of your cell line or primary neurons and refer to the appropriate IC50 values.

o Plasma Protein Binding: In experiments using serum-containing media, the high plasma
protein binding of arylsulfonamides like PF-05089771 can reduce its free concentration
and apparent potency.[12] Consider using serum-free media or accounting for protein
binding in your concentration calculations.

Problem 2: Difficulty in translating in vitro efficacy to in vivo models.

¢ Question: My in vivo experiments with PF-05089771 are not showing the expected analgesic
effect, despite promising in vitro data. Why might this be?

e Answer:
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o Pharmacokinetics and Bioavailability: PF-05089771 is orally active, but its
pharmacokinetic properties, including absorption, distribution, metabolism, and excretion,
can influence its effective concentration at the target site.[2] Review available
pharmacokinetic data for your animal model and consider optimizing the dosing regimen
and route of administration.

o Central Nervous System (CNS) Penetration: While NaV1.7 is primarily expressed in the
peripheral nervous system (PNS), central NaV1.7 may also play a role in pain signaling.
[10] PF-05089771 has limited CNS penetration, which could contribute to a lack of efficacy
in pain models with a significant central component.[10]

o Pain Model Specificity: The contribution of NaV1.7 to different pain modalities can vary.
Clinical trials have shown that PF-05089771 lacks efficacy in some human evoked pain
models.[6][11] The choice of animal model and the specific pain endpoints measured are
critical for observing an effect.

Data Presentation

Table 1: In Vitro Potency (IC50) of PF-05089771 Across Species and NaV Subtypes
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Channel Subtype Species IC50 (nM) Reference
Navl1.7 Human 11 [1112]
NaVv1.7 Cynomolgus Monkey 12 [11[2]
Nav1.7 Dog 13 [1][2]
Nav1.7 Rat 171 [1]12]
Nav1.7 Mouse 8 [1][2]
NaVv1.1 Human 850 [7]
NaVv1.2 Human 110 [7]
NaVv1.3 Human 11,000 [7]
Navl1.4 Human 10,000 [7]
NaVv1.5 Human 25,000 [7]
NaV1.6 Human 160 [7]
NaV1.8 Human >10,000 [1]

Table 2: Summary of Key Clinical Trial Findings
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Clinical Trial ID Condition Treatment Key Finding Reference
No statistically
significant
) ) ) PF-05089771 difference in pain
Painful Diabetic )
) (150 mg BID) vs.  reduction
NCT02215252 Peripheral [9]
Placebo and compared to
Neuropathy )
Pregabalin placebo. Less
effective than
pregabalin.
Did not
demonstrate
Evoked Pain in PF-05089771 analgesic
NCT02349607 Healthy alone and with properties in a [6][11]
Volunteers Pregabalin battery of human

evoked pain

models.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording

This protocol provides a general framework for assessing the inhibitory effect of PF-05089771

on NaV1.7 currents using whole-cell patch-clamp electrophysiology.

o Cell Culture: Culture cells heterologously expressing the human NaV1.7 channel (e.qg.,

HEK?293 cells) under standard conditions.

e Solutions:

o Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

o External Solution (in mM): 140 NaCl, 3 KCI, 1 MgClI2, 1 CaCl2, 10 HEPES, 10 Glucose,

pH 7.4 with NaOH.

» Electrophysiology:
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[e]

Obtain whole-cell recordings using a patch-clamp amplifier.

(¢]

Hold the cell at a holding potential of -120 mV.

[¢]

To assess state-dependent inhibition, use a pre-pulse potential that promotes the
inactivated state (e.g., -60 mV) before the test pulse.

[¢]

Apply test pulses to elicit NaV1.7 currents (e.g., to 0 mV).

e Drug Application:
o Prepare stock solutions of PF-05089771 tosylate in DMSO.
o Dilute to the final desired concentrations in the external solution immediately before use.
o Perfuse the cells with the drug-containing solution.
e Data Analysis:
o Measure the peak inward current before and after drug application.
o Calculate the percentage of inhibition for each concentration.

o Fit the concentration-response data to the Hill equation to determine the IC50 value.

Mandatory Visualizations
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Cell Membrane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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